(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol

Kinase inhibitor design Regioisomeric differentiation KDR/VEGFR2

Specifically designed for ATP-competitive kinase inhibitor programs (KDR, PIM-1, TRK, CDK2, ALK). The 3-hydroxymethyl handle enables direct, divergent synthesis of 3-aryl, 3-heteroaryl, 3-aminomethyl, and 3-carboxamide derivatives crucial for potency optimization. Selecting the correct 2,5-dimethyl-3-ylmethanol regioisomer is essential: alternative regioisomers (e.g., 2-ylmethanol) misalign the substitution vector, compromising SAR. One batch provides access to multiple chemotypes, accelerating your medicinal chemistry workflow.

Molecular Formula C9H11N3O
Molecular Weight 177.207
CAS No. 1975117-87-3
Cat. No. B2652330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol
CAS1975117-87-3
Molecular FormulaC9H11N3O
Molecular Weight177.207
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C=C1)C)CO
InChIInChI=1S/C9H11N3O/c1-6-3-4-12-9(10-6)8(5-13)7(2)11-12/h3-4,13H,5H2,1-2H3
InChIKeyOAUBIXICOCPSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol (CAS 1975117-87-3): Core Scaffold Identity and Procurement-Relevant Properties


(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol (CAS 1975117-87-3) is a substituted pyrazolo[1,5-a]pyrimidine (PP) bearing methyl groups at the 2- and 5-positions and a hydroxymethyl substituent at the 3-position of the fused bicyclic core (C9H11N3O, MW 177.20 g/mol) . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocyclic framework in medicinal chemistry, extensively employed as a building block for developing protein kinase inhibitors (PKIs) targeting kinases such as KDR, PIM-1, CDK2, TRK, and ALK in oncology programs [1][2]. This specific compound is supplied as a research intermediate with a typical purity specification of ≥95%, and its predicted physicochemical parameters include a density of 1.30 ± 0.1 g/cm³ and a pKa of 13.56 ± 0.10 [3].

Why (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol Cannot Be Replaced by a Generic Pyrazolopyrimidine Analog


The pyrazolo[1,5-a]pyrimidine scaffold permits multiple regioisomeric substitution patterns, each yielding distinct electronic properties, steric profiles, and downstream biological outcomes. Regioisomeric analogs such as (5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol (CAS 1328640-89-6) and (2,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol (CAS 1975117-89-5) share the identical molecular formula (C9H11N3O, MW 177.20) yet differ in the placement of methyl and hydroxymethyl substituents on the fused ring system [1]. Critically, the 3-position of pyrazolo[1,5-a]pyrimidine has been established as a key vector for kinase inhibitor potency optimization; in the landmark KDR inhibitor series, 3-position substitution with aryl groups contributed directly to achieving single-digit nanomolar potency (IC50 = 19 nM for compound 3g) [2]. Substituting a 2-ylmethanol or unsubstituted analog for the 3-ylmethanol regioisomer would alter the vector of derivatization and likely compromise the structure-activity relationship (SAR) trajectory that depends on 3-position elaboration [3].

(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol: Quantified Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Advantage: 3-Position Hydroxymethyl as a Critical Synthetic Handle for Kinase Inhibitor SAR Optimization

The 3-position of the pyrazolo[1,5-a]pyrimidine core is a validated attachment point for achieving potent kinase inhibition. In the foundational 3,6-disubstituted pyrazolo[1,5-a]pyrimidine series targeting KDR (VEGFR2), optimization of the 3-position with aryl substituents yielded compound 3g with an IC50 of 19 nM against isolated KDR kinase [1]. The hydroxymethyl group at the 3-position in the target compound serves as a convertible functional handle that can be oxidized to an aldehyde or carboxylic acid, halogenated, or aminated—enabling direct access to the 3-substituted chemotype exemplified by this validated pharmacophore. By contrast, the closest commercial regioisomer, (5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol (CAS 1328640-89-6), places the hydroxymethyl at the 2-position, which has been exploited for CDK2 inhibitor programs but does not map onto the 3-position SAR that produced sub-20 nM KDR potency [1][2]. This regioisomeric distinction is fundamental: the spatial vector of the 3-substituent projects toward a different region of the kinase ATP-binding pocket compared to the 2-substituent.

Kinase inhibitor design Regioisomeric differentiation KDR/VEGFR2 Structure-activity relationship

2,5-Dimethyl Substitution Pattern: Differentiated Synthetic Intermediate for CRF₁ Receptor Antagonist Chemotypes

The 2,5-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core has been specifically exploited in the development of potent, non-peptide CRF₁ receptor antagonists. The compound N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine (MPZP), which bears the identical 2,5-dimethylpyrazolo[1,5-a]pyrimidine substructure, demonstrated high affinity for CRF₁ receptors with a Ki of 4.9 nM [1]. The target compound (2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol shares this 2,5-dimethyl core and provides a functionalizable 3-hydroxymethyl handle, positioning it as a potential entry point for generating CRF₁ antagonist libraries with diversified 3-position substituents. The patent literature (US20080194589A1) describes multi-step syntheses of CRF antagonists that utilize 2,5-dimethyl-7-chloro-pyrazolo[1,5-a]pyrimidine intermediates, which can be accessed from the target compound via chlorination of the 7-position [2]. In contrast, the 5,7-dimethyl regioisomer (CAS 1328640-89-6) lacks the 2-methyl substituent and would produce a fundamentally different electronic and steric environment at the pyrazole ring, diverging from the validated MPZP scaffold.

CRF1 receptor antagonist 2,5-dimethylpyrazolo[1,5-a]pyrimidine MPZP Corticotropin-releasing factor

Physicochemical Differentiation: Predicted pKa and Density Versus Key Regioisomeric Analogs

Predicted physicochemical parameters differentiate (2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol from its closest regioisomers. The target compound has a predicted density of 1.30 ± 0.1 g/cm³ and a predicted pKa of 13.56 ± 0.10 . The (5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol analog (CAS 1328640-89-6) has a computed XLogP3-AA value of 0.3, topological polar surface area (TPSA) of 50.4 Ų, and one hydrogen bond donor [1]. While direct experimentally measured comparisons between regioisomers are not publicly available, the predicted pKa of 13.56 for the target compound indicates very weak acidity of the hydroxymethyl proton, implying that under physiological or standard laboratory conditions (pH 1–12), the compound remains predominantly neutral and unionized. This low ionization propensity is relevant for predicting membrane permeability and organic solvent extraction behavior during synthetic workup. The difference in substitution position (3-ylmethanol vs. 2-ylmethanol) alters the electronic environment of the pyrazole nitrogen atoms, which can affect metal coordination, hydrogen bonding capacity, and chromatographic retention time—all parameters of practical significance in medicinal chemistry workflows.

Physicochemical properties pKa prediction Solubility profiling Lead optimization

Commercial Availability and Purity Benchmarking Against Closest Analogs

(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol is commercially available from multiple chemical suppliers with a standard purity specification of ≥95% . The closest regioisomeric analog, (5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol (CAS 1328640-89-6), is also listed at 95% purity from vendors such as AKSci . The 2,7-dimethyl regioisomer (CAS 1975117-89-5) similarly reports 95%+ purity . Within the broader 2,5-dimethylpyrazolo[1,5-a]pyrimidine family, the 7-chloro derivative (CAS 136549-13-8) is available as a more advanced intermediate for direct cross-coupling, but it lacks the 3-position hydroxymethyl handle that enables orthogonal functionalization at the 3-position [1]. The parity in commercial purity across regioisomers means the selection decision rests primarily on the regioisomeric identity and synthetic fitness-for-purpose rather than on purity differentiation.

Chemical procurement Building block sourcing Purity specification Supply chain

Synthetic Versatility: Hydroxymethyl as a Divergent Functional Handle Enabling Multi-Vector Library Synthesis

The primary alcohol (hydroxymethyl) at the 3-position is a versatile synthetic handle that can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a halide (chloride or bromide) for nucleophilic displacement, transformed into a leaving group (mesylate/tosylate), or directly used in Mitsunobu reactions [1]. This functional group versatility enables the target compound to serve as a single starting material for generating multiple chemotypes through divergent synthesis. By comparison, the 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine intermediate (CAS 136549-13-8) offers a single reactive site (7-Cl) for nucleophilic aromatic substitution or cross-coupling but lacks the orthogonal 3-position handle, limiting it to linear rather than divergent synthetic strategies . Similarly, the unsubstituted core pyrazolo[1,5-a]pyrimidine requires electrophilic aromatic substitution or directed metalation for functionalization, which is less predictable and often lower-yielding than manipulation of a pre-installed hydroxymethyl group. In the PIM kinase inhibitor series, compound 5j achieved IC50 values of 0.158 µM (PIM-1) and 0.297 µM (PIM-2) through elaborate substitution at multiple positions of the pyrazolo[1,5-a]pyrimidine core, demonstrating the value of building blocks that permit multi-vector functionalization [2].

Divergent synthesis Hydroxymethyl functionalization Combinatorial chemistry Building block utility

(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring 3-Position SAR Exploration

Research groups prosecuting ATP-competitive kinase inhibitor programs—particularly those targeting KDR (VEGFR2), PIM kinases, or TRK kinases—should procure this compound when 3-position substitution is a planned SAR vector. The hydroxymethyl handle enables direct conversion to 3-aryl, 3-heteroaryl, 3-aminomethyl, or 3-carboxamide derivatives, all of which map onto the validated pharmacophore established by compound 3g (KDR IC50 = 19 nM) and compound 5j (PIM-1 IC50 = 0.158 µM) [1][2]. Using the 2-ylmethanol or 5,7-dimethyl regioisomer would misalign the substitution vector and require a complete retrosynthetic redesign.

CNS Drug Discovery: CRF₁ Receptor Antagonist Development Programs

The 2,5-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core is a validated substructure of MPZP, a potent and selective CRF₁ antagonist (Ki = 4.9 nM, cLogP ≈ 2.95) [1]. This compound serves as a core building block for generating CRF₁ antagonist libraries, particularly when the synthetic plan involves 7-position amination and 3-position functionalization. The patent literature (US20080194589A1) explicitly describes multi-step sequences using 2,5-dimethylpyrazolo[1,5-a]pyrimidine intermediates for CRF receptor antagonist synthesis [2].

Combinatorial and Parallel Library Synthesis Using Divergent Chemistry Strategies

The combination of a reactive 3-hydroxymethyl group with the 2,5-dimethyl-substituted core makes this compound an efficient single starting material for generating diverse compound arrays [1]. In a single batch procurement, a team can access multiple chemotypes via oxidation (aldehyde → reductive amination), activation and displacement (halide → amine/ether/thioether), or direct esterification. This divergent approach reduces the number of building blocks that must be sourced, qualified, and inventoried, streamlining medicinal chemistry workflows [2].

Process Chemistry: Intermediate for 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Synthesis

The target compound can serve as a precursor to 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 136549-13-8), a key intermediate in the synthesis of CRF antagonists and other bioactive molecules [1]. The chlorination step (POCl₃ or alternative chlorinating agents) can be performed after appropriate protection of the 3-hydroxymethyl group, yielding a advanced intermediate with orthogonal reactivity at the 3- and 7-positions. This synthetic sequence is documented in the patent literature for related 2,5-dimethylpyrazolo[1,5-a]pyrimidine systems [2].

Quote Request

Request a Quote for (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.